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Compound of Interest

Compound Name: 3-Boc-Amino-4-bromopyridine

Cat. No.: B1519742 Get Quote

An In-Depth Spectroscopic Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Boc-
Amino-4-bromopyridine, also known as tert-butyl (4-bromopyridin-3-yl)carbamate. This

compound is a valuable intermediate in the synthesis of various pharmaceutical agents,

making a thorough understanding of its structural and electronic properties, as revealed

through spectroscopic techniques, essential for its effective utilization in drug discovery and

development. This guide will delve into the nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic data, offering insights into the molecule's unique characteristics.

Introduction to 3-Boc-Amino-4-bromopyridine
3-Boc-Amino-4-bromopyridine is a substituted pyridine derivative featuring a bromine atom

at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. The

presence of these functional groups makes it a versatile building block in organic synthesis,

allowing for a variety of chemical transformations. The Boc protecting group provides a stable

yet readily cleavable means of masking the reactivity of the amino group, enabling selective

reactions at other positions of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following sections detail the ¹H and ¹³C NMR data for 3-Boc-Amino-4-bromopyridine,

providing a basis for its unambiguous identification and characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1519742?utm_src=pdf-interest
https://www.benchchem.com/product/b1519742?utm_src=pdf-body
https://www.benchchem.com/product/b1519742?utm_src=pdf-body
https://www.benchchem.com/product/b1519742?utm_src=pdf-body
https://www.benchchem.com/product/b1519742?utm_src=pdf-body
https://www.benchchem.com/product/b1519742?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Boc-Amino-4-bromopyridine provides valuable information about

the electronic environment of the protons in the molecule. The spectrum was recorded on a

400 MHz instrument in deuterated chloroform (CDCl₃)[1].

Table 1: ¹H NMR Spectroscopic Data for 3-Boc-Amino-4-bromopyridine[1]

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

9.31 s - 1H H-2 (Pyridine)

8.10 d 5.2 1H H-6 (Pyridine)

7.45 d 5.2 1H H-5 (Pyridine)

6.83 bs - 1H NH (Amine)

1.54 s - 9H C(CH₃)₃ (Boc)

The downfield singlet at 9.31 ppm is assigned to the proton at the 2-position of the pyridine

ring, deshielded by the adjacent nitrogen atom and the bromine at the 4-position. The two

doublets at 8.10 and 7.45 ppm correspond to the protons at the 6 and 5-positions of the

pyridine ring, respectively, with a coupling constant of 5.2 Hz, which is typical for ortho-coupling

in a pyridine system. The broad singlet at 6.83 ppm is attributed to the amine proton of the Boc

group. The large singlet at 1.54 ppm, integrating to nine protons, is characteristic of the tert-

butyl group of the Boc protecting group.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

spectrum was recorded on a 100 MHz instrument in CDCl₃[1].

Table 2: ¹³C NMR Spectroscopic Data for 3-Boc-Amino-4-bromopyridine[1]
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Chemical Shift (δ) ppm Assignment

152.0 C=O (Boc)

144.3 C-6 (Pyridine)

142.3 C-2 (Pyridine)

133.9 C-3 (Pyridine)

127.1 C-5 (Pyridine)

122.2 C-4 (Pyridine)

82.1 C(CH₃)₃ (Boc)

28.4 C(CH₃)₃ (Boc)

The carbonyl carbon of the Boc group appears at 152.0 ppm. The signals for the pyridine ring

carbons are observed between 122.2 and 144.3 ppm. The quaternary carbon of the tert-butyl

group is found at 82.1 ppm, and the methyl carbons of the Boc group resonate at 28.4 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Boc-Amino-4-bromopyridine was recorded using a KBr pellet[1].

Table 3: IR Spectroscopic Data for 3-Boc-Amino-4-bromopyridine[1]
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Wavenumber (cm⁻¹) Assignment

3228 N-H Stretch

3125 C-H Stretch (Aromatic)

1974 Overtone/Combination Bands

1727 C=O Stretch (Amide I)

1568 C=C Stretch (Pyridine Ring)

1456 C-H Bend (Methyl)

1164 C-O Stretch

The IR spectrum shows a characteristic N-H stretching vibration at 3228 cm⁻¹. The strong

absorption at 1727 cm⁻¹ is assigned to the carbonyl stretching of the Boc protecting group. The

bands corresponding to the aromatic C-H and C=C stretching of the pyridine ring are also

observed.

Experimental Protocols
The spectroscopic data presented in this guide were obtained from the following experimental

procedures as described in the cited literature[1].

NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer,

respectively. The samples were dissolved in deuterated chloroform (CDCl₃), and chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

IR Spectroscopy
The IR spectrum was recorded on a spectrometer using a potassium bromide (KBr) pellet.

Visualization of Molecular Structure
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To aid in the interpretation of the spectroscopic data, the following diagram illustrates the

structure of 3-Boc-Amino-4-bromopyridine with atom numbering.

Caption: Molecular structure of 3-Boc-Amino-4-bromopyridine.

Conclusion
The spectroscopic data presented in this technical guide provide a comprehensive

characterization of 3-Boc-Amino-4-bromopyridine. The ¹H NMR, ¹³C NMR, and IR spectra

are consistent with the assigned structure and provide a reliable reference for researchers

working with this important synthetic intermediate. This information is critical for reaction

monitoring, quality control, and the overall success of synthetic campaigns in the

pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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